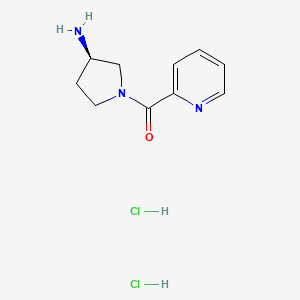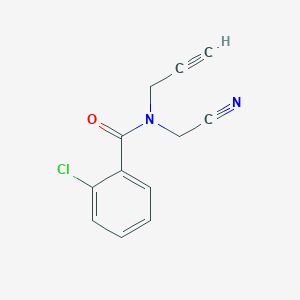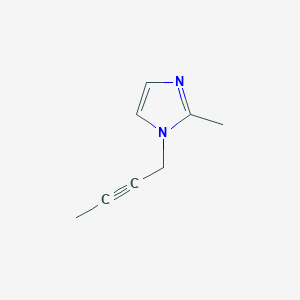
(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” is a compound that contains a pyrrolidine ring and a pyridine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridin-2-yl-methanones can be synthesized from pyridin-2-yl-methanes through a copper-catalyzed Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The compound contains a pyrrolidine ring and a pyridine ring. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, and the pyridine ring is an aromatic six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis of Aromatic Ketones
®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride: serves as a valuable precursor for the synthesis of aromatic ketones. Researchers have developed an efficient copper-catalyzed method to convert pyridin-2-yl-methanes into pyridin-2-yl-methanones through direct Csp3-H oxidation using water as the oxygen source . This approach offers mild reaction conditions and moderate to good yields, making it an attractive strategy for accessing these important pharmaceutical intermediates.
Heterocyclic Compound Libraries
In drug discovery, novel heterocyclic compounds play a crucial role. Researchers have designed and synthesized a series of 2-(pyridin-2-yl) pyrimidine derivatives using ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone as a starting material. These derivatives were evaluated for potential biological activities against immortalized rat hepatic stellate cells (HSC-T6) . The compound’s structural motifs contribute to the diversity of heterocyclic libraries, aiding in the search for new therapeutic agents.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
The pharmacological properties of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone derivatives have been explored. Specifically, these compounds exhibit selectivity as TRPV3 antagonists . TRPV3 channels are involved in sensory perception and skin function. By targeting these channels, researchers aim to develop treatments for conditions such as chronic pain and skin disorders . The compound’s unique structure contributes to its activity in this context.
Zukünftige Richtungen
The future research directions for this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrrolidine and pyridine derivatives, this compound could have potential applications in medicinal chemistry .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Nitrogen-containing heterocyclic compounds, like this one, are known to be critical structures in drug production, often modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the photophysical behavior of similar compounds can be influenced by ambient conditions .
Eigenschaften
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJHLLCHNVRHB-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)
![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)
![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2832634.png)
![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)



